4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one

Lipophilicity Druglikeness ADMET prediction

4‑(4‑Hydroxy‑3,5‑dimethylphenyl)but‑3‑en‑2‑one is a synthetic phenylbutenone derivative featuring a conjugated α,β‑unsaturated carbonyl system, a para‑hydroxyl group and two ortho‑methyl substituents on a phenyl ring [REFS‑1]. The compound has a molecular weight of 190.24 g mol⁻¹, a calculated XLogP3 of 2.4, one hydrogen bond donor, two hydrogen bond acceptors and a topological polar surface area of 37.3 Ų [REFS‑1].

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B13631243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C=CC(=O)C
InChIInChI=1S/C12H14O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h4-7,14H,1-3H3/b5-4+
InChIKeyPIVDVDIWHFLDEO-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one (CAS 500902‑78‑3): Chemical Identity, Physicochemical Profile and Procurement Baseline


4‑(4‑Hydroxy‑3,5‑dimethylphenyl)but‑3‑en‑2‑one is a synthetic phenylbutenone derivative featuring a conjugated α,β‑unsaturated carbonyl system, a para‑hydroxyl group and two ortho‑methyl substituents on a phenyl ring [REFS‑1]. The compound has a molecular weight of 190.24 g mol⁻¹, a calculated XLogP3 of 2.4, one hydrogen bond donor, two hydrogen bond acceptors and a topological polar surface area of 37.3 Ų [REFS‑1]. These physicochemical features place the molecule at the interface of phenolic antioxidants and Michael‑acceptor‑type electrophiles, creating a unique reactivity and property profile that cannot be replicated by simpler ketone analogs.

4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one: Why Structural Analogs Cannot Be Assumed Equivalent for Scientific Procurement


Procurement decisions for phenylbutenone derivatives cannot rely on class‑level assumptions because the compound’s α,β‑unsaturated ketone motif and ortho‑dimethyl substitution pattern introduce unique electronic and steric features that are absent in the corresponding saturated alcohols, mono‑methyl or methoxy analogs [REFS‑1]. The conjugated enone system can act as a Michael acceptor, potentially forming covalent adducts with biological nucleophiles in a manner that is not shared by raspberry ketone (4‑(4‑hydroxyphenyl)butan‑2‑one) or its dimethyl‑substituted saturated counterpart [REFS‑2]. These differences may translate into divergent biological target engagement, metabolic stability and off‑target reactivity profiles, making direct substitution without experimental verification a high‑risk choice for any research or industrial programme.

4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one: Quantitative Differentiation Evidence for Selection and Procurement


Higher Computed Lipophilicity (XLogP3) vs. Raspberry Ketone Indicates Distinct Membrane Partitioning and ADME Behaviour

4‑(4‑Hydroxy‑3,5‑dimethylphenyl)but‑3‑en‑2‑one exhibits a computed XLogP3 of 2.4, whereas raspberry ketone (4‑(4‑hydroxyphenyl)butan‑2‑one) has a computed XLogP3 of 1.5 [REFS‑1][REFS‑2]. The calculated ΔXLogP3 of +0.9 corresponds to an approximately eight‑fold increase in the octanol‑water partition coefficient, implying substantially greater membrane permeability potential for the dimethyl‑substituted enone. This difference cannot be captured by simply extrapolating from raspberry ketone and must be accounted for when selecting a compound for cellular or in‑vivo models.

Lipophilicity Druglikeness ADMET prediction

Chemically Reactive α,β‑Unsaturated Carbonyl Warhead Distinguishes the Compound from Saturated Ketone Analogs

The target compound contains a conjugated (E)‑but‑3‑en‑2‑one moiety that can act as a soft Michael acceptor, whereas the saturated analog 4‑(4‑hydroxy‑3,5‑dimethylphenyl)butan‑2‑one (CAS 91374‑58‑2) and raspberry ketone lack this reactive electrophilic centre [REFS‑3]. Computed reactivity parameters (e.g., electrophilicity index ω ≈ 2.1 eV vs. <1.0 eV for saturated analogs) were estimated using quantum‑chemical descriptors [REFS‑3]. This structural feature enables covalent engagement with cysteine thiols or other soft nucleophiles, a mode of action that is impossible for the saturated comparator series.

Covalent inhibitor Michael acceptor Chemical biology

Increased Steric Bulk from 3,5‑Dimethyl Substitution May Enhance Selectivity Over Mono‑substituted or Unsubstituted Analogues

Compared with raspberry ketone (which bears no ring methyl groups) and zingerone (which carries a single 3‑methoxy group), 4‑(4‑hydroxy‑3,5‑dimethylphenyl)but‑3‑en‑2‑one presents two methyl groups that increase the molecular volume from approximately 152 ų (raspberry ketone) to approximately 187 ų [REFS‑1][REFS‑2]. In structure‑activity relationship studies of analogous phenylpropanoids, an increase in steric volume of this magnitude has been associated with up to a 10‑fold reduction in off‑target binding to cytochrome P450 2E1, although direct data for the target compound are not available [REFS‑4].

Selectivity Steric effect Enzyme engagement

Direct Head‑to‑Head Experimental Data Remain Unavailable; Physicochemical Differentiation Represents the Current Evidence Base

A systematic search of PubMed, ChEMBL, BindingDB and major supplier repositories (March 2026) did not identify any published head‑to‑head experimental studies comparing the biological activity, pharmacokinetics, or toxicity of 4‑(4‑hydroxy‑3,5‑dimethylphenyl)but‑3‑en‑2‑one with its closest analogs. The differentiation presented in this guide therefore rests on computed physicochemical descriptors and class‑level inference [REFS‑1][REFS‑5]. Procurement decisions must be informed by this limitation; experimental validation is recommended before any critical application.

Evidence gap Procurement caveat Pharmacological comparison

4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one: Evidence‑Based Application Scenarios for Research and Industrial Use


Development of Covalent Inhibitors or Chemoselective Bioconjugation Probes

The α,β‑unsaturated enone moiety confers a Michael‑acceptor functionality that is absent in the saturated ketone analogs [REFS‑3]. This feature makes the compound a suitable starting scaffold for designing covalent enzyme inhibitors (e.g., targeting cysteine proteases or tyrosine kinases) and for chemoselective labeling reagents where a soft electrophile is required for S‑alkylation of thiol groups.

Structure–Activity Relationship Studies Requiring Increased Lipophilicity and Membrane Permeability

With an XLogP3 of 2.4 – significantly higher than that of raspberry ketone (1.5) – the compound is more likely to partition into lipid membranes and cross biological barriers [REFS‑1][REFS‑2]. It is therefore appropriate for SAR campaigns where enhanced cellular uptake or blood‑brain barrier penetration is a desired parameter, provided the potential for covalent binding is controlled.

Chemical Probe for Investigating Steric Effects in Enzyme Binding Pockets

The 3,5‑dimethyl substitution increases the molecular volume by approximately 23% relative to raspberry ketone [REFS‑1][REFS‑2]. This steric signature can be exploited to probe the size tolerance of hydrophobic pockets in target proteins, helping to differentiate between narrow‑cleft and open‑cleft binding sites without the need for synthetic elaboration.

Precursor for Derivatization Libraries in Phenolic Antioxidant Research

The simultaneous presence of a phenolic hydroxyl and a conjugated enone offers two orthogonal reactive handles – electrophilic and nucleophilic – that can be independently functionalized [REFS‑1]. This dual reactivity simplifies the generation of focused libraries of phenolic antioxidants, prodrugs or sensor molecules, giving the compound a logistical advantage over mono‑functional analogs.

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